

# Spectroscopic Profile of 3-Amino-3-(4-methylphenyl)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-3-(4-methylphenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-3-(4-methylphenyl)propanoic acid**, a molecule of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra for the free amino acid, this document presents data for its N-benzoyl protected analog, 3-(Benzamido)-3-(4-methylphenyl)propanoic acid, and offers expert analysis to extrapolate the expected spectral characteristics of the target compound. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data. It is important to note that the NMR and IR data presented are for the N-benzoyl protected derivative. The expected shifts for the unprotected **3-Amino-3-(4-methylphenyl)propanoic acid** are discussed in the analysis section.

Table 1: <sup>1</sup>H NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Predicted for target			
~7.2 (d, $J \approx 8$ Hz)	Doublet	2H	Ar-H (ortho to CH)
~7.1 (d, $J \approx 8$ Hz)	Doublet	2H	Ar-H (meta to CH)
~4.2 (t, $J \approx 7$ Hz)	Triplet	1H	CH-NH <sub>2</sub>
~2.7 (d, $J \approx 7$ Hz)	Doublet	2H	CH <sub>2</sub> -COOH
~2.3 (s)	Singlet	3H	Ar-CH <sub>3</sub>
Experimental for N-Benzoyl analog			
7.82-7.85	Multiplet	2H	Benzoyl Ar-H
7.43-7.55	Multiplet	3H	Benzoyl Ar-H
7.32-7.35	Multiplet	2H	p-tolyl Ar-H
6.86-6.91	Multiplet	2H	p-tolyl Ar-H
5.35-5.43	Multiplet	1H	CH-NH
2.88 (dd, $J = 8.7, 15.6$ Hz)	Doublet of Doublets	1H	CH <sub>2</sub> -COOH
2.75 (dd, $J = 6.5, 15.5$ Hz)	Doublet of Doublets	1H	CH <sub>2</sub> -COOH
3.72	Singlet	3H	OCH <sub>3</sub> (Ester)
12.23	Singlet	1H	COOH

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a methyl ester, which would not be present in the target molecule. The predicted values for the target compound are based on standard chemical shift tables and analysis of related structures.

Table 2: <sup>13</sup>C NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid

Chemical Shift ( $\delta$ ) ppm	Assignment
Predicted for target	
~175	COOH
~140	Ar-C (quaternary, attached to CH)
~138	Ar-C (quaternary, attached to CH <sub>3</sub> )
~129	Ar-CH (meta)
~127	Ar-CH (ortho)
~50	CH-NH <sub>2</sub>
~42	CH <sub>2</sub> -COOH
~21	Ar-CH <sub>3</sub>
Experimental for N-Benzoyl analog	
171.8	COOH
165.3	C=O (Amide)
158.1	Ar-C (quaternary)
134.7	Ar-C (quaternary)
134.4	Ar-C (quaternary)
131.1	Ar-CH
128.1	Ar-CH
127.7	Ar-CH
127.2	Ar-CH
113.5	Ar-CH
55.0	OCH <sub>3</sub> (Ester)
49.4	CH-NH
40.7	CH <sub>2</sub> -COOH

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a methyl ester. The predicted values for the target compound are based on established literature values for similar structures.

Table 3: IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
Predicted for target		
3400-3200	Strong, Broad	N-H stretch (amine)
3300-2500	Very Broad	O-H stretch (carboxylic acid)
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1600, ~1500	Medium-Weak	C=C stretch (aromatic)
~1580	Medium	N-H bend (amine)
Experimental for N-Benzoyl analog		
1704	Strong	C=O stretch (carboxylic acid)
1628	Strong	C=O stretch (amide)
1515	Strong	N-H bend (amide) / C=C stretch (aromatic)

Note: The experimental data shows the characteristic amide I and amide II bands from the N-benzoyl group, which would be absent in the free amino acid. The free amino acid would instead show characteristic primary amine stretches and bends.

Table 4: Mass Spectrometry Data

m/z	Interpretation
Predicted for target	
179.09	$[M]^+$ (Molecular Ion)
162.09	$[M-NH_3]^+$
134.07	$[M-COOH]^+$
119.08	$[M-CH_2COOH]^+$
91.05	$[C_7H_7]^+$ (Tropylium ion)

Note: The predicted fragmentation pattern is based on typical fragmentation of  $\beta$ -amino acids and aromatic compounds. The molecular weight of **3-Amino-3-(4-methylphenyl)propanoic acid** is 179.22 g/mol .

## Spectroscopic Analysis and Interpretation

The N-benzoyl group in the analyzed analog significantly influences the spectroscopic data. In the  $^1H$  NMR of the free amino acid, the methine proton ( $CH-NH_2$ ) is expected to shift upfield to around 4.2 ppm compared to the 5.35-5.43 ppm seen in the amide. The methylene protons ( $CH_2-COOH$ ) would likely appear as a doublet around 2.7 ppm. The aromatic protons of the p-tolyl group would exhibit a cleaner AX or AA'BB' system.

In the  $^{13}C$  NMR spectrum, the most significant change for the free amino acid would be the absence of the amide carbonyl at ~165 ppm and the upfield shift of the benzylic carbon ( $CH-NH_2$ ) to around 50 ppm.

The IR spectrum of the free amino acid would be characterized by the presence of N-H stretching vibrations of the primary amine group in the  $3400-3200\text{ cm}^{-1}$  region and a prominent N-H bending vibration around  $1580\text{ cm}^{-1}$ . The broad O-H stretch of the carboxylic acid would still dominate a large portion of the spectrum.

The Mass Spectrum of the free amino acid is expected to show a molecular ion peak at m/z 179. Common fragmentation pathways would include the loss of the amino group, the carboxylic acid group, and cleavage of the benzylic bond to form a stable tropylium ion at m/z 91.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **3-Amino-3-(4-methylphenyl)propanoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O). The choice of solvent is critical as the acidic and amino protons are exchangeable.
- **Internal Standard:** Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or a deuterated standard for aqueous solutions.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - <sup>13</sup>C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

### Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Background Spectrum:** Record a background spectrum of the empty ATR accessory.
- **Sample Spectrum:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

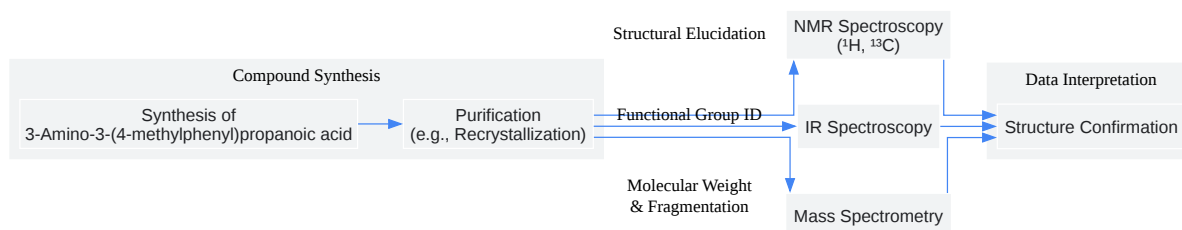
- **Data Collection:** Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g.,  $1\text{-}10\text{ }\mu\text{g/mL}$ ).
- **Ionization:** Electrospray ionization (ESI) is a common technique for polar molecules like amino acids. The analysis can be performed in both positive and negative ion modes to obtain comprehensive information.
- **Mass Analysis:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.
- **Tandem Mass Spectrometry (MS/MS):** To aid in structural elucidation, the molecular ion can be isolated and fragmented (Collision-Induced Dissociation - CID) to generate a characteristic fragmentation pattern.

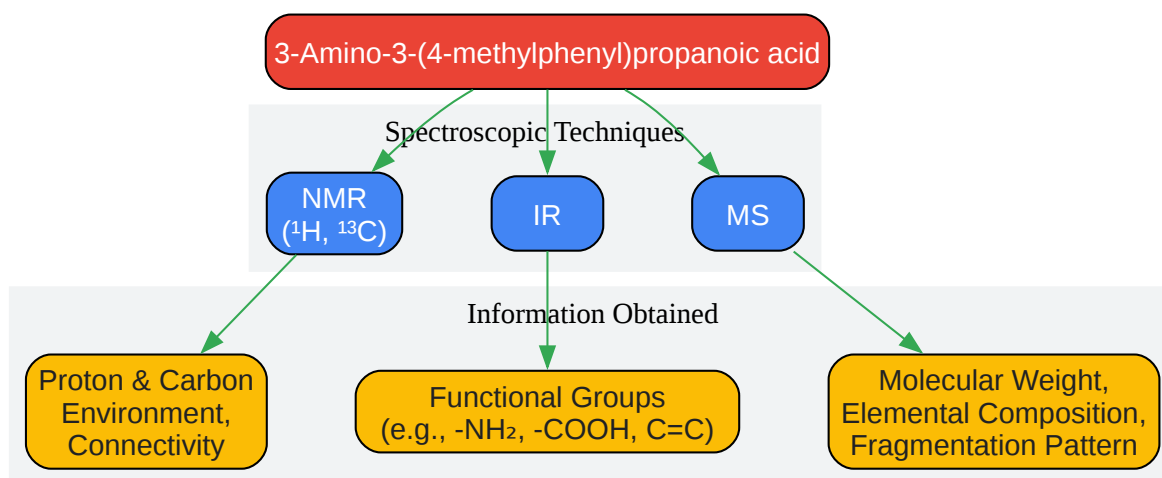
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.



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Fig. 1: General workflow for the synthesis and spectroscopic characterization of an organic compound.



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